

An In-depth Technical Guide to ϵ -N-2-furoylmethyl-L-lysine (Furosine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furosine*

Cat. No.: B1250169

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

ϵ -N-2-furoylmethyl-L-lysine, commonly known as **furosine**, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] Initially identified in heat-processed foods, particularly dairy products, **furosine** has become a crucial indicator of the extent of thermal processing and storage conditions.[3] Beyond its role as a quality marker, recent research has unveiled its biological activities, including cytotoxic effects on various cell lines, implicating it in cellular processes such as apoptosis and necroptosis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, analytical methodologies for quantification, and the known biological signaling pathways affected by **furosine**. Detailed experimental protocols and visual representations of key pathways are included to support researchers and professionals in the fields of food science, toxicology, and drug development.

Chemical Structure and Physicochemical Properties

Furosine is an amino acid derivative formed from the acid hydrolysis of the Amadori product, N- ϵ -fructosyllysine.[6] Its structure consists of a lysine molecule where the ϵ -amino group is substituted with a 2-furoylmethyl group.

Chemical Structure:

- IUPAC Name: (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid[7]
- Synonyms: **Furosine**, ϵ -N-(2-furoylmethyl)-L-lysine, FML[2]
- CAS Number: 19746-33-9 (for the base compound)[8]

The following table summarizes the key physicochemical properties of **furosine** and its commonly used salt form, **furosine** dihydrochloride.

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{18}N_2O_4$	[2]
Molecular Weight	254.28 g/mol	[2]
Melting Point	~140 °C (for Furosine hydrochloride)	[9]
Boiling Point	462.7 °C at 760 mmHg	[10]
Density	1.209 g/cm ³	[10]
Aqueous Solubility	Soluble	[9]
Solubility in Organics	Slightly soluble in acetonitrile and methanol (0.1-1 mg/ml)	[11]
Predicted pKa	2.50 ± 0.24	[10]

Formation and Synthesis

Furosine is not naturally present in raw foods but is formed as a result of the Maillard reaction. The initial reaction between the ϵ -amino group of a lysine residue and a reducing sugar (e.g., glucose, lactose) forms a Schiff base, which then rearranges to the more stable Amadori product (e.g., N- ϵ -fructosyllysine). During strong acid hydrolysis of proteins for amino acid analysis, this Amadori product is converted to **furosine**.[6]

Experimental Protocol: Synthesis of Furosine Precursor (N- ϵ -fructosyllysine)

While a direct, detailed synthesis for **furosine** is not readily available in a single source, a common approach involves the synthesis of its precursor, N- ϵ -fructosyllysine (FL), which can then be acid-hydrolyzed to yield **furosine**. The synthesis of FL can be achieved by reacting a protected lysine with glucose.[12]

Materials:

- Fmoc- α -protected L-lysine
- D-glucose
- Methanol (reflux grade)
- Piperidine solution (20% in DMF) for deprotection
- Hydrochloric acid (for final hydrolysis to **furosine**)

Procedure:

- Reaction: Dissolve Fmoc- α -protected L-lysine and an equimolar amount of D-glucose in methanol.
- Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
- Deprotection: Treat the resulting residue with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group.
- Purification: Purify the crude N- ϵ -fructosyllysine using appropriate chromatographic techniques (e.g., ion-exchange chromatography).
- Hydrolysis to **Furosine**: The purified N- ϵ -fructosyllysine can be subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 23 hours) to yield **furosine**.[3]

Analytical Methodologies

The quantification of **furosine** is essential for assessing the quality of heat-processed foods and for toxicological studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol: Quantification of Furosine in Milk by RP-HPLC

This protocol is adapted from the ion-pair reversed-phase HPLC method.[\[3\]](#)

Sample Preparation (Acid Hydrolysis):

- To 2 mL of a fermented milk sample, add 6 mL of 10.6 M hydrochloric acid in a screw-cap Pyrex tube.
- Purge the tube with nitrogen gas for 2 minutes to expel oxygen.
- Seal the tube tightly and heat at 110°C for 23 hours.
- Cool the hydrolysate to room temperature and filter through a Whatman No. 4 filter paper.

Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.
- Load 0.5 mL of the filtered hydrolysate onto the cartridge.
- Wash the cartridge with 10 mL of deionized water to remove interfering substances.
- Elute the **furosine** fraction with 3 mL of 3 M hydrochloric acid.
- Evaporate the eluate to dryness under vacuum.
- Reconstitute the dried residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

- HPLC System: Standard HPLC with UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Methanol).
- Flow Rate: 0.6 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 μ L.

Experimental Protocol: Quantification of Furosine by UPLC-MS/MS

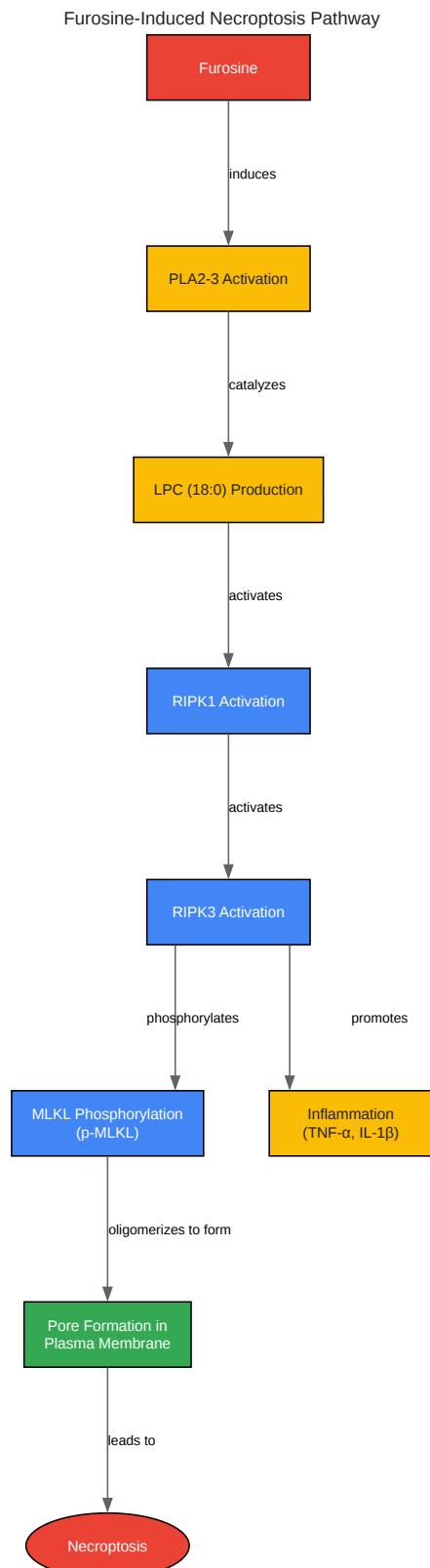
This method provides higher sensitivity and selectivity.[\[13\]](#)

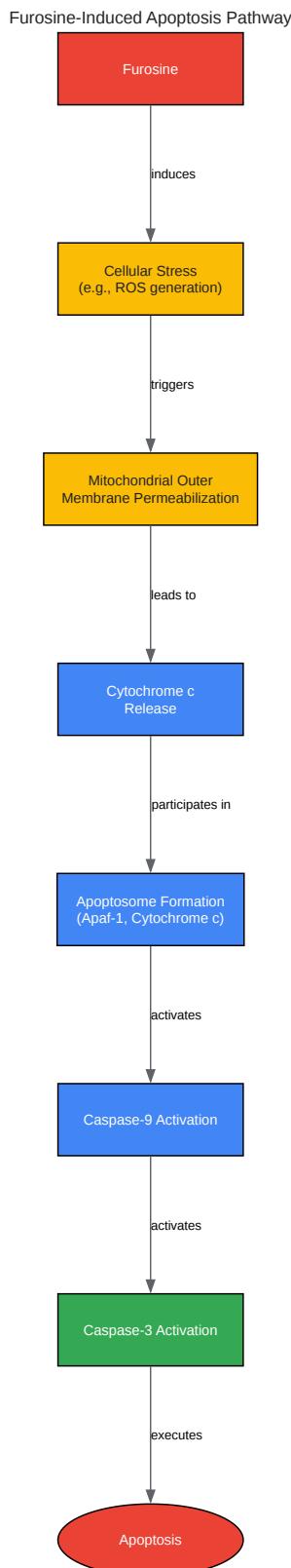
Sample Preparation:

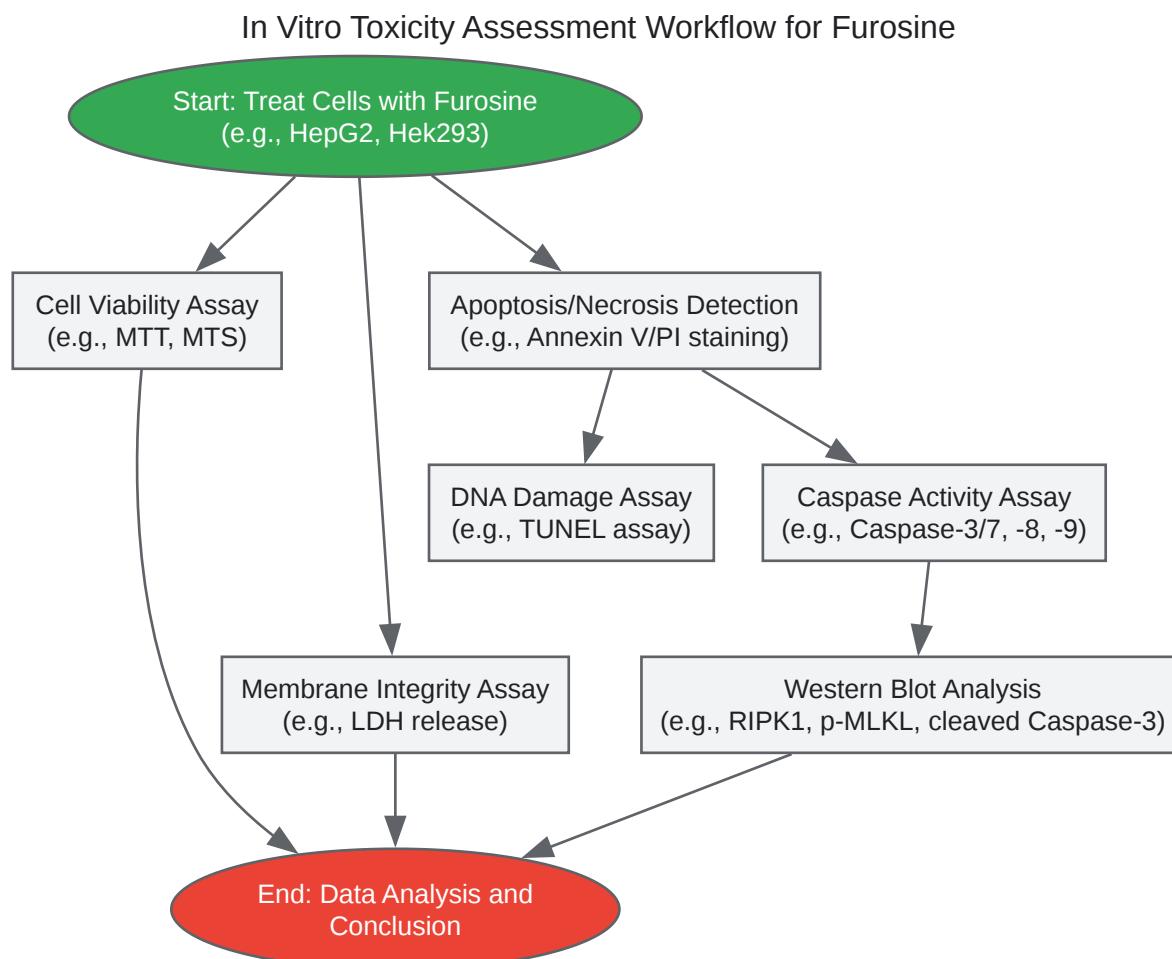
- Hydrolyze the sample (e.g., 2 μ g of protein) with 7.4 M HCl at 110°C for 20 hours.[\[12\]](#)
- Dry the hydrolysate and dissolve the residue in ultrapure water.
- Perform SPE cleanup using a C18 cartridge as described in the HPLC method.

UPLC-MS/MS Conditions:

- UPLC System: Acquity UPLC or similar.
- Column: Acquity HSS T3 column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase: Gradient elution with Solvent A (water) and Solvent B (acetonitrile).
- Flow Rate: As per column specifications, typically 0.2-0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.


- Ionization Mode: Electrospray Ionization (ESI) positive.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **furosine** and an internal standard if used.


Biological Activity and Signaling Pathways


Furosine has been shown to exert cytotoxic effects, particularly on kidney (Hek293) and liver (HepG2) cells.^[4] High doses of **furosine** can induce cell apoptosis and activate inflammatory necrosis responses.^[4]

Furosine-Induced Necroptosis

Furosine has been demonstrated to trigger necroptosis, a form of programmed necrosis, in hepatocytes. This process is mediated by the RIPK1/RIPK3/MLKL signaling pathway. The diagram below illustrates this pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sers.unilever.com [sers.unilever.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. agriscigroup.us [agriscigroup.us]
- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Furosine dihydrochloride | CAS#:157974-36-2 | Chemsoc [chemsoc.com]
- 9. biosynth.com [biosynth.com]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Furosine (Nε-(2-Furoylmethyl)-L-lysine) in Different Parts of Velvet Antler with Various Processing Methods and Factors Affecting Its Formation [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to ε-N-2-furoylmethyl-L-lysine (Furosine)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1250169#chemical-structure-and-properties-of-n-2-furoylmethyl-l-lysine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com